

GB1490: Unveiling its Specificity Against the Galectin Family

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GB1490

Cat. No.: B15610044

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a small molecule inhibitor is paramount. This guide provides a detailed comparison of **GB1490**'s binding affinity against a panel of human galectins, supported by experimental data and methodologies, to validate its specificity.

GB1490 is an orally active, small molecule inhibitor that has demonstrated high affinity and selectivity for galectin-1.[1][2] Its development marks a significant step in creating targeted therapies for diseases where galectin-1 is implicated. This document outlines the specificity of **GB1490**, presenting quantitative data on its binding to various galectins and detailing the experimental protocols used for this validation.

Comparative Binding Affinity of GB1490

The binding affinity of **GB1490** for a range of human galectins was determined using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (K_d) is a measure of the binding affinity between a ligand (**GB1490**) and a protein (galectin), where a lower K_d value indicates a stronger binding affinity.

Galectin	Kd (μM)	Selectivity vs. Galectin-1
Galectin-1	0.4	-
Galectin-2	12	30-fold
Galectin-3	2.7	6.75-fold
Galectin-4 (N-terminal)	>100	>250-fold
Galectin-4 (C-terminal)	25	62.5-fold
Galectin-7	2.4	6-fold
Galectin-8 (N-terminal)	>100	>250-fold
Galectin-8 (C-terminal)	128	320-fold
Galectin-9 (N-terminal)	4.8	12-fold
Galectin-9 (C-terminal)	13	32.5-fold

Data sourced from Zetterberg et al., J. Med. Chem. 2023, 66, 24, 16980–16990.

The data clearly indicates that **GB1490** is a potent inhibitor of galectin-1 with a Kd of 0.4 μM.^[1]
^[2] Its selectivity for galectin-1 is significant, with binding affinities for other galectins ranging from 6- to over 320-fold weaker.^[1]^[2]

Experimental Protocols

The following sections detail the methodologies employed to validate the specificity and functional effect of **GB1490**.

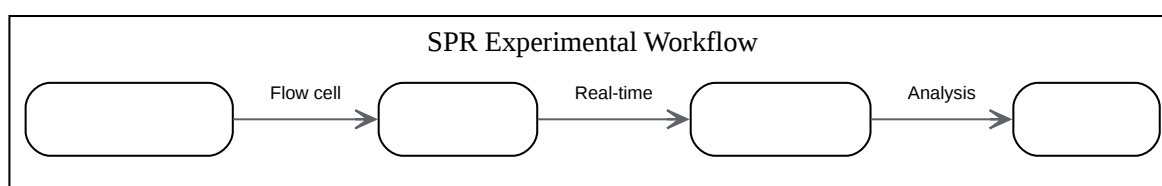
Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure real-time biomolecular interactions. The affinity of **GB1490** for various galectins was determined using this method.

Methodology:

- Immobilization: Recombinant human galectins were immobilized on a sensor chip surface.

- **Binding:** A series of concentrations of **GB1490** in a suitable buffer were flowed over the sensor surface.
- **Detection:** The binding of **GB1490** to the immobilized galectins was detected by a change in the refractive index at the sensor surface, which is proportional to the change in mass.
- **Data Analysis:** The association and dissociation rates were measured, and the equilibrium dissociation constant (K_d) was calculated from these rates.



[Click to download full resolution via product page](#)

SPR Experimental Workflow Diagram

Galectin-1-Induced Apoptosis Assay in Jurkat Cells

To assess the functional consequence of **GB1490**'s inhibition of galectin-1, its ability to reverse galectin-1-induced apoptosis in Jurkat T-cells was investigated.

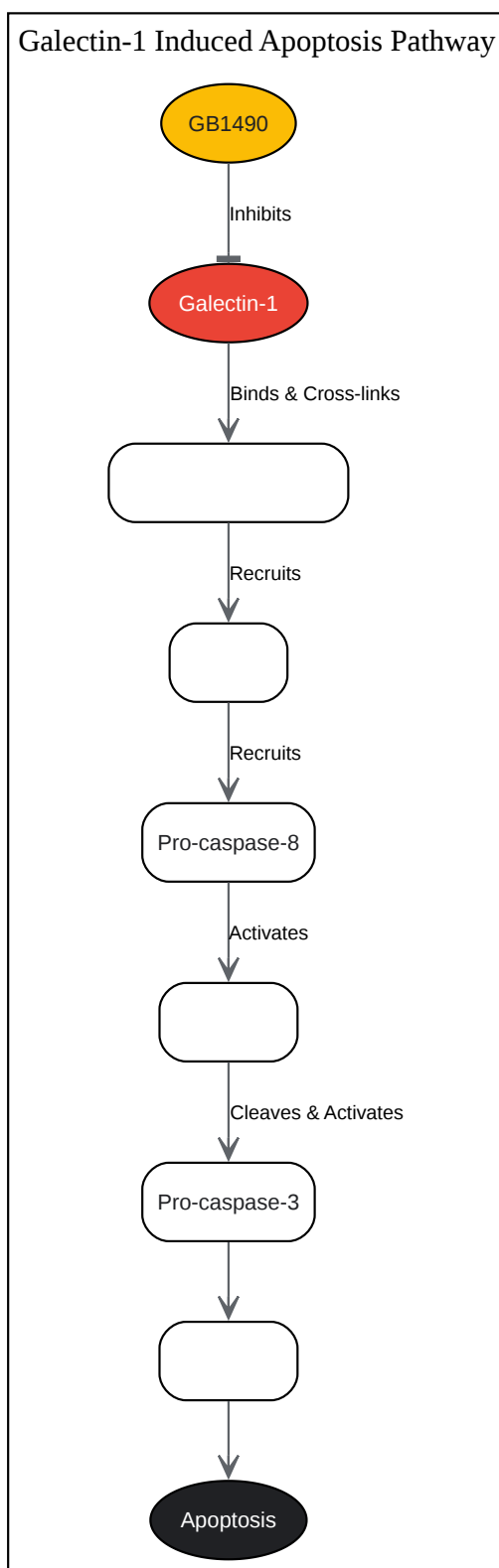
Methodology:

- **Cell Culture:** Jurkat T-cells were cultured in appropriate media.
- **Induction of Apoptosis:** Cells were treated with recombinant human galectin-1 to induce apoptosis.
- **Inhibition:** In parallel experiments, cells were pre-incubated with varying concentrations of **GB1490** before the addition of galectin-1.
- **Apoptosis Detection:** Apoptosis was quantified using methods such as flow cytometry to measure the percentage of apoptotic cells.

Galectin-1 Signaling Pathway in Apoptosis

Galectin-1 induces apoptosis in T-cells through a well-defined signaling cascade. **GB1490**, by binding to galectin-1, prevents the initiation of this pathway.

Extracellular galectin-1 cross-links glycoproteins on the T-cell surface, such as the Fas receptor (CD95). This clustering of Fas receptors leads to the recruitment of the Fas-associated death domain (FADD) protein. FADD, in turn, recruits and activates pro-caspase-8. Activated caspase-8 then initiates a downstream caspase cascade, ultimately leading to the activation of executioner caspases like caspase-3, which results in the characteristic morphological and biochemical changes of apoptosis.



[Click to download full resolution via product page](#)

Galectin-1 Apoptosis Signaling Pathway

In conclusion, the experimental data robustly validates **GB1490** as a highly specific inhibitor of galectin-1. Its potent and selective binding, coupled with its demonstrated functional effect in a cell-based assay, underscores its potential as a valuable tool for research and as a promising therapeutic candidate for galectin-1-mediated pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. portal.research.lu.se [portal.research.lu.se]
- 2. Discovery of Selective and Orally Available Galectin-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GB1490: Unveiling its Specificity Against the Galectin Family]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610044#validating-the-specificity-of-gb1490-against-other-galectins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com